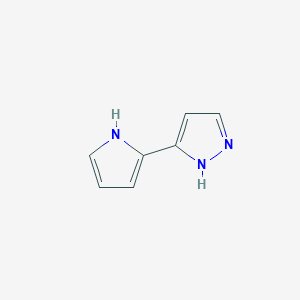
3-(1H-pyrrol-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1H-pyrrol-2-yl)-1H-pyrazole” is a heterocyclic compound that contains both a pyrrole and a pyrazole ring. Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom, while pyrazole is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of both a pyrrole and a pyrazole ring. These rings are likely to be planar due to the sp2 hybridization of the atoms involved in the ring structure .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the pyrrole and pyrazole rings. Both of these rings contain nitrogen atoms, which can act as nucleophiles in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the pyrrole and pyrazole rings. For example, these rings could contribute to the compound’s solubility, melting point, and boiling point .Scientific Research Applications
Proton Transfer Studies
Studies on derivatives of 1H-pyrazole, such as 2-(1H-pyrazol-5-yl)pyridine and its variants, have demonstrated that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are crucial for understanding proton dynamics in molecular systems (Vetokhina et al., 2012).
Crystallography and Molecular Structures
The compound 3-(1H-pyrrol-2-yl)-1H-pyrazole has been studied for its unique hydrogen-bonded two-dimensional net structure in crystallography. This structural analysis is significant for understanding molecular interactions and properties (Marriott, Kilner, & Halcrow, 2009).
Organic Light-Emitting Diodes (OLEDs) Development
Compounds like 3-(1H-Pyrazol-1-yl)pyridine, which is structurally similar to this compound, have been used in the development of host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). This application is significant in the field of optoelectronics and display technology (Li et al., 2016).
Synthesis and Functionalization Reactions
Research on 1H-pyrazole derivatives, including those with pyrrol rings, focuses on various synthesis methods and functionalization reactions. These studies are essential for developing novel compounds with potential applications in various fields like medicinal chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Applications
The synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives, including 1-phenyl-3-(1H-pyrazol-4-yl) compounds, has been researched for their antimicrobial properties. This area is significant for developing new antimicrobial agents and materials (Hamed et al., 2020).
Molecular Docking and Biological Evaluations
Studies involving bis-pyrazoles and their interactions with DNA through molecular docking provide insights into the development of potential therapeutic agents. This research area is crucial for drug discovery and design (Reddy et al., 2017).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with thearyl hydrocarbon receptor (AhR) pathway . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .
Mode of Action
It’s suggested that similar compounds mediate their effects via theactivation of the AhR pathway . This activation leads to the induction of CYP1-metabolizing mono-oxygenases , which are enzymes involved in the metabolism of xenobiotics .
Biochemical Pathways
The activation of the ahr pathway and the subsequent induction of cyp1-metabolizing mono-oxygenases suggest that this compound may influencexenobiotic metabolism pathways .
Pharmacokinetics
A related compound, 1-{2-oxo-3-[(1r)-1-(1h-pyrrol-2-yl)ethyl]-2h-indol-5-yl}urea, has been shown to interact with3-phosphoinositide-dependent protein kinase 1 . More research is needed to fully understand the pharmacokinetics of 3-(1H-pyrrol-2-yl)-1H-pyrazole.
Result of Action
It’s suggested that similar compounds induceDNA damage, checkpoint activation, S-phase cell cycle arrest, and cell death in sensitive breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects change over time, including its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrrol-2-yl)-1H-pyrazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVOJZAKVSEZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
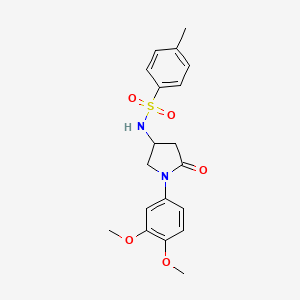
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359319.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)
![2-Benzylsulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2359321.png)
![3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)
![4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2359324.png)
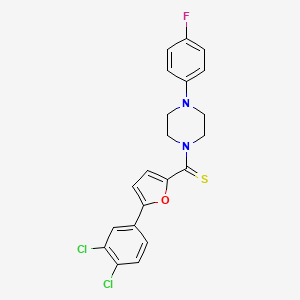

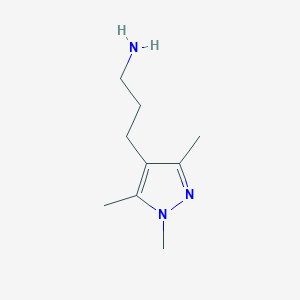
![2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one](/img/structure/B2359331.png)
![N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2359333.png)
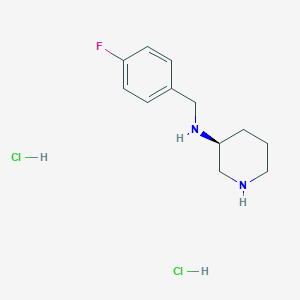
![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)
